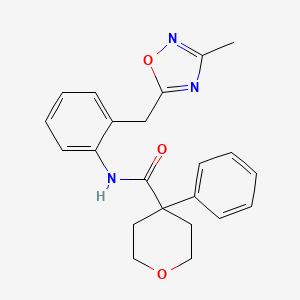

N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a complex organic molecule that contains several functional groups, including an oxadiazole ring, a phenyl ring, and a tetrahydropyran ring. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the oxadiazole ring, followed by the introduction of the phenyl and tetrahydropyran rings. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxadiazole, phenyl, and tetrahydropyran rings would contribute to the overall shape and properties of the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the oxadiazole ring might participate in nucleophilic substitution reactions, while the phenyl ring might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure. For example, the presence of the oxadiazole ring might increase its stability, while the phenyl ring might enhance its lipophilicity .Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Nematocidal Activity: 1,2,4-Oxadiazole derivatives have been investigated for their nematocidal activity. In particular, this compound shows moderate nematocidal effects against Meloidogyne incognita, a plant-parasitic nematode. These findings suggest its potential as an alternative chemical pesticide for managing nematode-related crop damage .

Anti-Fungal Activity: Additionally, the compound exhibits anti-fungal properties against Rhizoctonia solani, a pathogenic fungus. This feature could contribute to protecting crops from fungal diseases and enhancing food security .

Antibacterial Effects: Several derivatives of this compound demonstrate strong antibacterial effects against Xanthomonas oryzae pv. oryzae (Xoo), a bacterium responsible for rice bacterial leaf blight. Notably, compounds 5m, 5r, 5u, 5v, 5x, and 5y exhibit superior antibacterial activity compared to existing pesticides. Compound 5v also exerts moderate antibacterial effects on rice bacterial leaf blight, further highlighting its potential in agriculture .

Medicinal and Drug Discovery Applications

Sigma Receptor Binding Affinity: In drug discovery, 1,2,4-oxadiazole derivatives have been explored for their pharmacological properties. Specifically, compound 37, a derivative of this compound, shows high affinity and selectivity for the σ1 receptor. This receptor is implicated in various physiological processes, making it a promising target for drug development .

In Vivo Toxicity: In toxicity studies, this compound has been found to be non-toxic to mice at a concentration of 100 mg/kg, suggesting its safety profile .

Miscellaneous Applications

Anti-HIV-1 Potential: While not directly related to the compound, indole derivatives (which share some structural similarities) have been investigated for their anti-HIV-1 activity. This highlights the broader potential of structurally related compounds in diverse research areas .

Wirkmechanismus

Target of Action

It’s known that 1,2,4-oxadiazole derivatives, which this compound is a part of, have been synthesized as anti-infective agents having anti-bacterial, anti-viral, and anti-leishmanial activities .

Mode of Action

It’s worth noting that 1,2,4-oxadiazole derivatives have shown to exhibit a broad spectrum of agricultural biological activities .

Biochemical Pathways

It’s known that 1,2,4-oxadiazole derivatives have shown to have effects against various pathogens, impacting their growth and survival .

Pharmacokinetics

The synthesis of nitrogen- and oxygen-containing scaffolds, which this compound is a part of, has gained momentum due to their versatility in the arsenal of drug discovery .

Result of Action

oryzae (Xoo), with EC50 values superior to bismerthiazol (BMT) and thiodiazole copper (TDC) .

Action Environment

It’s known that the effectiveness of anti-infective therapeutics can be influenced by the complex genomic structure of microorganisms, leading to resistance among them .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-4-phenyloxane-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O3/c1-16-23-20(28-25-16)15-17-7-5-6-10-19(17)24-21(26)22(11-13-27-14-12-22)18-8-3-2-4-9-18/h2-10H,11-15H2,1H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMKUIDCWJOMTHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CC2=CC=CC=C2NC(=O)C3(CCOCC3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]sulfonylamino]benzoic acid](/img/structure/B2758051.png)

![5-amino-1-[(2-chlorophenyl)methyl]-N-(3,4-difluorophenyl)triazole-4-carboxamide](/img/structure/B2758059.png)

![N-[2-(1-azepanylcarbonyl)-3-thienyl]benzenecarboxamide](/img/structure/B2758060.png)